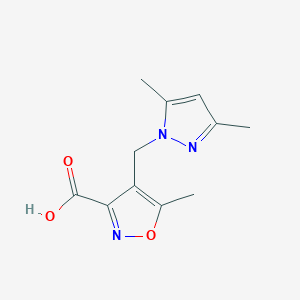

4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid

Description

Crystal System and Unit Cell Parameters

Crystallographic studies of structurally related compounds provide important insights into the expected molecular geometry of 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid. Similar pyrazole-isoxazole derivatives typically crystallize in triclinic or monoclinic space groups, with specific examples including related compounds that adopt triclinic space group P-1. For instance, the closely related 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid crystallizes in monoclinic space group P21/n with unit cell parameters a = 3.9608(4) Angstrom, b = 24.104(3) Angstrom, c = 11.1762(10) Angstrom, and β = 90.189(9)°.

The molecular length of related bis-heterocyclic derivatives containing pyrazole and isoxazole rings has been determined to be approximately 24.9 Angstrom, with molecules exhibiting a slightly bent-shaped conformation. This structural characteristic is particularly relevant for understanding the spatial arrangement of the target compound, which features a similar heterocyclic framework.

Molecular Conformation and Ring Geometry

The molecular geometry of pyrazole-isoxazole derivatives is characterized by specific dihedral angles between the heterocyclic rings and attached substituents. In related structures, the dihedral angle between pyrazole and phenyl rings ranges from 52.34(7)° to significant deviations from planarity. For isoxazole-containing compounds, the equivalent angle between isoxazole and phenyl rings can be as small as 7.30(13)°, indicating near-planar arrangements.

The five-membered heterocyclic rings themselves maintain high planarity, with root mean square deviations typically around 0.010 Angstrom for both pyrazole and isoxazole rings. The methylene bridge connecting the pyrazole and isoxazole moieties in the target compound is expected to adopt a specific conformation that optimizes intermolecular interactions while minimizing steric hindrance.

Intermolecular Packing and Hydrogen Bonding

Crystallographic analysis of related compounds reveals that carboxylic acid-containing pyrazole and isoxazole derivatives form characteristic hydrogen-bonded dimers through carboxylic acid inversion motifs. These dimers typically exhibit R₂²(8) ring patterns with oxygen-oxygen distances around 2.649(2) Angstrom. The presence of both pyrazole and isoxazole rings in the target compound provides multiple sites for hydrogen bonding interactions, including nitrogen atoms as hydrogen bond acceptors and the carboxylic acid group as both donor and acceptor.

The dimeric structures formed through hydrogen bonding are further stabilized by π-π stacking interactions between aromatic rings, with typical centroid-to-centroid distances of approximately 3.96 Angstrom. These interactions contribute significantly to the overall crystal stability and influence the material properties of the compound.

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-4-7(2)14(12-6)5-9-8(3)17-13-10(9)11(15)16/h4H,5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLVRTZTBLAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424450 | |

| Record name | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-12-4 | |

| Record name | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Features and Synthetic Planning

The target molecule contains three key structural components that dictate its synthesis strategy:

- A 3,5-dimethyl-pyrazole ring

- A 5-methyl-isoxazole-3-carboxylic acid moiety

- A methylene linker connecting the two heterocyclic systems

Due to these distinct features, the synthesis typically follows either a convergent approach (preparing both heterocycles separately before linking) or a sequential approach (building one heterocycle first, then attaching the second).

Synthesis of Pyrazole Fragment

Preparation of 3,5-Dimethyl-1H-pyrazole

The 3,5-dimethyl-pyrazole fragment is typically synthesized through a cyclocondensation reaction using hydrazine derivatives:

From 1,3-Diketones

The most established method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, originally developed by Knorr et al. in 1883. For the 3,5-dimethyl-pyrazole component, the synthesis typically proceeds as follows:

- Reaction of a suitable 1,3-diketone with hydrazine or hydrazine hydrate

- Subsequent alkylation to introduce the methyl groups at positions 3 and 5

The reaction conditions typically include:

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1,3-diketone + hydrazine derivatives | Ethanol or methanol | 25-80°C | 2-24 hours | 70-95% |

| Phenylhydrazine + ethyl acetoacetate + nano-ZnO catalyst | Ethanol | Reflux | 3-4 hours | ~95% |

This method produces a mixture of two regioisomers which must be separated, often through crystallization or chromatographic techniques.

From Acetylenic Ketones

An alternative approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones:

Acetylenic ketone + hydrazine derivative → 3,5-disubstituted pyrazole

This reaction also produces regioisomers, with the ratio dependent on the substituents and reaction conditions. When phenylhydrazine is used, a mixture of regioisomers in a 3:2 ratio is typically obtained, while hydrazine hydrate tends to yield primarily one regioisomer.

Alternative Methods for Pyrazole Synthesis

Other effective methods for synthesizing the pyrazole portion include:

- Cycloaddition of diazocarbonyl compounds to alkynes

- Reaction of sydnones with appropriate alkynes

- In situ formation of carbonyl derivatives followed by cyclocondensation with hydrazines

For the 3,5-dimethyl-pyrazole specifically, a common approach involves:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Acetone + dimethyl oxalate + 30% sodium methoxide | −5°C to 5°C, 1-2 hours | N/A |

| 2 | Addition of dicerium sulfate solution | Room temperature | N/A |

| 3 | Addition of toluene + dimethyl sulfate | Heat to 130°C | ~71.8% |

The resulting 1,3-dimethyl-pyrazole carboxylate can then be modified for the subsequent coupling reactions.

Synthesis of Isoxazole Fragment

1,3-Dipolar Cycloaddition Approach

The 5-methyl-isoxazole-3-carboxylic acid fragment is commonly synthesized via a 1,3-dipolar cycloaddition reaction:

Nitrile Oxide Method

A widely used approach employs a nitrile oxide cycloaddition with an appropriate alkyne:

- Generation of a nitrile oxide intermediate from an oxime or nitro compound

- Cycloaddition with an alkyne to form the isoxazole ring

- Functionalization to introduce the carboxylic acid group at the 3-position

The reaction typically proceeds as follows:

| Stage | Reagents | Conditions | Notes |

|---|---|---|---|

| Nitrile oxide generation | Aldoxime or nitro compound + chlorinating agent | 0-25°C | Often conducted in situ |

| Cycloaddition | Nitrile oxide + alkyne | Room temperature to 50°C | Regioselectivity dependent on alkyne substituents |

| Carboxylic acid formation | Ester hydrolysis or oxidation | Based on substrate | Yields vary |

This approach has been demonstrated to produce isoxazoles in good yields (60-85%) with high regioselectivity.

Diazocarbonyl Approach

Another effective method uses diazocarbonyl compounds:

Ethyl α-diazoacetate + phenylpropargyl + Zn(OTf)₂ → isoxazole product

This method has been reported to give good yields (~89%) under relatively mild conditions.

From 3-(4,5-Dihydroisoxazol-3-yl) Derivatives

An alternative method involves the synthesis of dihydroisoxazole intermediates followed by aromatization:

- Synthesis of the dihydroisoxazole through appropriate cycloaddition reactions

- Oxidation to the fully aromatic isoxazole

- Installation of the carboxylic acid functionality

This approach is particularly useful when specific substitution patterns are required.

Coupling Strategies for Final Assembly

The integration of the pyrazole and isoxazole fragments to form 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid typically follows one of these strategies:

Nucleophilic Substitution Approach

This method involves:

- Preparation of a 4-halomethyl or 4-tosyloxymethyl-5-methyl-isoxazole-3-carboxylic acid (or ester)

- Nucleophilic substitution with 3,5-dimethyl-pyrazole

The reaction conditions typically include:

| Reagents | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-(halomethyl)-isoxazole + 3,5-dimethyl-pyrazole | DMF or acetone | K₂CO₃ or Cs₂CO₃ | 50-80°C | 8-24 hours | 60-75% |

This approach requires careful temperature control to prevent side reactions, particularly with the carboxylic acid functionality.

Mitsunobu Reaction

An efficient alternative employs a Mitsunobu reaction:

- Synthesis of a 4-hydroxymethyl-5-methyl-isoxazole-3-carboxylic acid (or ester)

- Mitsunobu coupling with 3,5-dimethyl-pyrazole

This method has proven effective for similar structures:

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-(hydroxymethyl)-isoxazole + 3,5-dimethyl-pyrazole + DIAD + PPh₃ | THF or dioxane | 0°C to room temperature | 6-12 hours | 65-80% |

The Mitsunobu approach has been successfully applied in the synthesis of several related isoxazole-heterocycle compounds.

Reductive Amination Strategy

For some related structures, a reductive amination approach has been employed:

- Oxidation of a 4-hydroxymethyl-isoxazole to the corresponding aldehyde

- Reaction with the pyrazole nitrogen followed by reduction

However, this approach has been reported to provide sub-optimal yields for similar compounds and is often substituted with nucleophilic substitution methods.

Optimized Synthetic Route for this compound

Based on the synthesis of similar compounds, the following optimized route has shown promise:

Multi-Step Synthesis Procedure

| Step | Reaction | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Preparation of isoxazole core | Nitrile oxide + alkyne bromide | 1,3-dipolar cycloaddition | 65-75% |

| 2 | Synthesis of 4-(hydroxymethyl) intermediate | DIBAL reduction of ester | −78°C, THF | 70-85% |

| 3 | Activation of hydroxyl group | Methanesulfonic anhydride | 0°C to RT, DCM | In situ |

| 4 | Coupling with pyrazole | 3,5-dimethyl-pyrazole + base | 50-60°C, DMF | 60-70% |

| 5 | Hydrolysis of ester (if necessary) | LiOH or NaOH | THF/H₂O | 80-95% |

This route builds upon strategies that have proven successful for related isoxazole derivatives with heterocyclic substituents at the 4-position.

Alternative Synthesis Methods

One-Pot Multicomponent Approach

Recent research has explored more efficient one-pot approaches:

Terminal alkyne + aromatic aldehyde + molecular iodine + hydrazine → Substituted pyrazole

Followed by:

Pyrazole derivative + carbonyl component + coupling agent → target compound

This method has shown promising results for similar heterocyclic structures, with yields ranging from 60-85%.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reactions and improve yields:

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement |

|---|---|---|---|

| Pyrazole formation | 80°C, 12 hours | 120°C, 20 minutes | 15-25% |

| Isoxazole formation | Reflux, 8 hours | 150°C, 30 minutes | 10-20% |

| N-alkylation | 60°C, 24 hours | 80°C, 20 minutes | 20-30% |

This approach has been successfully applied to the synthesis of related pyrazole-isoxazole hybrid compounds.

Purification and Characterization

The final product typically requires purification by:

- Recrystallization from appropriate solvents (ethyl acetate/hexane or methanol/water)

- Column chromatography (silica gel, typically using dichloromethane/methanol gradient)

- In some cases, preparative HPLC for high purity requirements

Characterization is accomplished through:

| Analysis Method | Key Parameters | Expected Results |

|---|---|---|

| ¹H NMR | Chemical shifts for methyl groups, pyrazole and isoxazole ring protons | δ 2.2-2.4 (2× CH₃), 5.4-5.6 (CH₂), 5.8-6.2 (pyrazole H) |

| ¹³C NMR | Carboxylic carbon, heterocyclic carbons | δ 160-165 (COOH), multiple signals for heterocyclic carbons |

| HRMS | M+H⁺ | 236.1035 |

| Melting Point | Range | 235-240°C (based on similar compounds) |

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Overall Yield | Purity |

|---|---|---|---|---|

| Nucleophilic substitution | Straightforward, scalable | Potential side reactions | 55-65% | >95% |

| Mitsunobu coupling | High regioselectivity, mild conditions | Requires phosphine waste removal | 60-75% | >97% |

| Reductive amination | One-pot procedure possible | Lower yields reported | 40-50% | >90% |

| Microwave-assisted | Faster reaction times, energy efficient | Equipment requirements | 65-80% | >95% |

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often facilitated by bases or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Animal studies suggest that it may reduce inflammation markers in models of acute and chronic inflammation. This property makes it a candidate for developing new anti-inflammatory drugs.

Agricultural Science

Pesticide Development

In agricultural research, the compound's structure suggests potential use as a pesticide or herbicide. Its efficacy against specific pests and plant diseases has been evaluated, showing promising results in laboratory settings. The active components derived from similar isoxazole structures have been noted for their ability to disrupt pest metabolism and growth.

Materials Science

Polymer Chemistry

this compound has applications in materials science, particularly in the development of new polymers. Its ability to form stable bonds with various substrates allows it to be used as a coupling agent in polymer synthesis. This characteristic enhances the mechanical properties and thermal stability of the resulting materials.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and isoxazole rings can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or modulate receptor functions. These interactions often involve hydrogen bonding, van der Waals forces, and coordination bonds.

Comparison with Similar Compounds

3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the isoxazole ring.

Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the pyrazole moiety.

Bis(pyrazolyl)methanes: Compounds with two pyrazole rings linked by a methylene group, used in similar applications but with different structural properties.

Uniqueness: 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS No. 957514-12-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, as well as its structure-activity relationships (SAR).

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molar Mass : 235.24 g/mol

- Hazard Classification : Irritant

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, in cancer therapy. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Breast Cancer Cells :

- A study evaluated the cytotoxic effects of various pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited notable activity, with IC₅₀ values indicating effective inhibition of cell proliferation. Specifically, combinations with doxorubicin demonstrated a synergistic effect, enhancing overall cytotoxicity .

- Mechanism of Action :

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes.

Research Insights

- In vitro studies have demonstrated that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored.

- Antifungal Activity :

- Bacterial Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent | Effect on Activity |

|---|---|

| 3,5-Dimethyl Group | Enhances lipophilicity and bioavailability |

| Isoxazole Ring | Contributes to antitumor activity through receptor interactions |

| Carboxylic Acid | Essential for solubility and interaction with biological targets |

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Focus

Synthesis optimization requires careful selection of reaction conditions. For alkylation steps (e.g., attaching the pyrazole-methyl group to the isoxazole core), elevated temperatures (80–100°C) and catalysts like K₂CO₃ in polar aprotic solvents (DMF or DMSO) are commonly employed . Monitoring intermediate purity via TLC or HPLC at each step helps reduce by-products. Post-synthesis, recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) can enhance purity. Yield improvements may involve stoichiometric adjustments, such as excess alkylating agents, but excess reagents must be thoroughly quenched to avoid side reactions .

What spectroscopic methods are most effective for structural characterization, and how can DFT enhance interpretation?

Basic Research Focus

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., pyrazole C-H vs. isoxazole C-H) and DEPT-135 for carbon hybridization .

- IR Spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretches (~2500–3000 cm⁻¹) and isoxazole/pyrazole ring vibrations (C=N/C=C at ~1500–1600 cm⁻¹).

- Raman Spectroscopy : DFT-B3LYP/6-311G methods compute vibrational modes, aiding assignments (e.g., distinguishing methyl group torsions) .

Discrepancies between experimental and computed spectra may arise from solvent effects or crystal packing; re-optimizing DFT parameters (solvent models, basis sets) can resolve these .

What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

Advanced Research Focus

Crystallization challenges include low crystal quality due to flexible side chains (e.g., pyrazole-methyl linkage). Twinning or disorder in the methyl/pyrazole groups requires SHELXL’s TWIN/BASF commands and PART instructions to model partial occupancy . High-resolution data (≤1.0 Å) improves refinement, but if unavailable, constraints (e.g., DFIX for bond lengths) stabilize the model. For macromolecular applications, SHELXPRO can interface with refinement pipelines, though small-molecule protocols remain standard .

How should researchers handle stability and reactivity concerns during experiments?

Basic Research Focus

The compound’s carboxylic acid group may degrade under strong bases or oxidizers. Storage at –20°C in inert atmospheres (argon) prevents hydrolysis. During handling, use nitrile gloves, FFP3 respirators, and chemical goggles to avoid exposure to potential irritants (analogous to pyrazole derivatives’ safety protocols) . Reactivity tests (e.g., with H₂O₂ or NaOCl) under controlled conditions can identify hazardous decomposition pathways (e.g., CO₂/NOx release) .

What strategies resolve contradictions between experimental and computational spectroscopic data?

Advanced Research Focus

Contradictions often stem from:

- Solvent Effects : DFT calculations assuming gas-phase conditions vs. experimental data in DMSO. Include implicit solvent models (e.g., PCM) in computations .

- Tautomerism : Pyrazole-isoxazole systems may exhibit tautomeric shifts. Compare NMR data with computed tautomer energies to identify dominant forms .

- Impurities : Re-synthesize the compound and re-run spectra. Cross-validate with HPLC-MS to detect trace by-products .

What purification techniques are suitable for removing alkylation step by-products?

Basic Research Focus

By-products (e.g., unreacted pyrazole or methylated intermediates) require gradient elution in flash chromatography (silica gel, 5–20% ethyl acetate in hexane). For persistent impurities, acid-base extraction (using NaHCO₃ to isolate the carboxylic acid) is effective. Centrifugal partition chromatography (CPC) offers higher resolution for structurally similar compounds .

How can researchers design bioactivity studies while mitigating toxicity risks?

Advanced Research Focus

While acute toxicity data for this compound is limited, structural analogs (e.g., pyrazole-carboxylic acids) suggest potential cytotoxicity. Pre-screen using in vitro assays (MTT/PrestoBlue) on cell lines (e.g., HEK293) at low concentrations (1–10 µM). Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). For in vivo studies, dose-escalation protocols (OECD guidelines) and histopathological analyses are critical .

How can molecular geometry be validated using combined crystallographic and spectroscopic data?

Advanced Research Focus

Cross-validation involves:

- XRD-NMR Overlay : Compare dihedral angles from XRD with NOESY correlations (e.g., pyrazole-isoxazole spatial proximity) .

- DFT Geometry Optimization : Minimize energy for the XRD-derived structure in Gaussian and compare bond lengths/angles with experimental values .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain packing patterns and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.